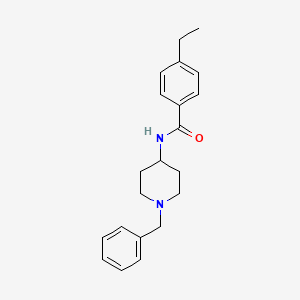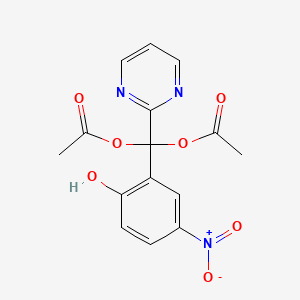
1-(2-methoxyphenyl)-5-(2,3,4-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves multi-step reactions, including condensation processes to introduce various substituents into the pyrimidine core. For instance, pyrimidine derivatives have been synthesized by reacting uracil with ascorbic acid derivatives or by employing Mannich base reactions for C-alkylation, suggesting a variety of synthetic routes could be applicable for the target compound (Raić-Malić et al., 2000), (Roth et al., 1980).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives, including bond angles, conformations, and substituent effects, can be elucidated through X-ray crystallography and NMR spectroscopy. These techniques have revealed details such as planarity of the pyrimidine ring and the orientation of substituents, which are crucial for understanding the compound's reactivity and interaction capabilities (Trilleras et al., 2009).
Chemical Reactions and Properties
Pyrimidine derivatives exhibit a range of chemical behaviors, including susceptibility to nucleophilic attacks and participation in cross-coupling reactions. For example, Suzuki cross-coupling reactions have been employed to introduce heteroaryl groups into pyrimidine molecules, showcasing the versatility and reactivity of the pyrimidine core (Saygılı et al., 2004).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, such as solubility, melting points, and crystal structure, are influenced by their molecular structure. The introduction of substituents like methoxy groups can affect these properties, altering solubility and potentially improving bioavailability (Akkurt et al., 2003).
科学的研究の応用
Antibacterial Activity
1-(2-Methoxyphenyl)-5-(2,3,4-trimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and its derivatives have been researched for their antibacterial properties. Roth et al. (1989) found that certain alkenyl derivatives of 2,4-diamino-5-benzylpyrimidines, which are structurally related, exhibit high in vitro antibacterial activity against anaerobic organisms such as Bacteroides species and Fusobacterium, comparable or superior to metronidazole (Roth et al., 1989).
Cytotoxicity
Studies have also focused on the cytotoxic properties of pyrimidine derivatives. Hassan et al. (2014) synthesized and evaluated 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and pyrazolo[1,5-a]pyrimidine derivatives for their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Antimicrobial Activity and Crystal Structures
Żesławska et al. (2020) examined derivatives of pyrimidine-2(1H)-selenone for antimicrobial activities and determined their crystal structures. These compounds showed strong activity against Gram-positive bacteria and fungi (Żesławska et al., 2020).
Antifungal and Antiprotozoal Properties
Rosowsky et al. (2002) synthesized a series of 2,4-diamino-5-[2-methoxy-5-alkoxybenzyl]pyrimidines with inhibitory properties against dihydrofolate reductase from pathogens like Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium, indicating potential antifungal and antiprotozoal applications (Rosowsky et al., 2002).
Synthesis of Novel Derivatives
Jadhav et al. (2022) reported the synthesis of novel oxo pyrimido pyrimidine derivatives, highlighting the ongoing research in creating new compounds with potential pharmacological activities (Jadhav et al., 2022).
特性
IUPAC Name |
(5Z)-1-(2-methoxyphenyl)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O7/c1-27-15-8-6-5-7-14(15)23-20(25)13(19(24)22-21(23)26)11-12-9-10-16(28-2)18(30-4)17(12)29-3/h5-11H,1-4H3,(H,22,24,26)/b13-11- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKYWOZTVBAYSQX-QBFSEMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=CC=C3OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-6-hydroxy-3-(2-methoxyphenyl)-5-(2,3,4-trimethoxybenzylidene)pyrimidine-2,4(3H,5H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-isopropyl-6-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B4625926.png)
![2-{[(4,5-diphenyl-1,3-thiazol-2-yl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4625946.png)
![N-[3-(methylthio)phenyl]-4-(3-pyridinylmethyl)-1-piperazinecarboxamide](/img/structure/B4625947.png)

![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B4625958.png)
![2-[(4-iodobenzyl)thio]-5-methyl-1,3,4-thiadiazole](/img/structure/B4625963.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)ethyl]-2-methylpropanamide](/img/structure/B4625966.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[benzyl(methyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4625972.png)
![10-(4-bromophenyl)-3-methoxy-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B4625980.png)
![1-[(3-chlorobenzyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B4625985.png)
![2-[(3-cyano-2-pyridinyl)thio]-N-cyclopropylacetamide](/img/structure/B4625993.png)

![N-(2,4-dimethylphenyl)-2-[(4-methyl-5-{[(1-methyl-2-naphthyl)oxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4626004.png)
![dimethyl [1,5-bis(dimethylamino)-2,4-pentadien-1-ylidene]malonate](/img/structure/B4626012.png)